molecular formula C9H13ClN4 B13408803 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine

6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B13408803
M. Wt: 212.68 g/mol
InChI Key: HVTJPJSIICOPAE-UHFFFAOYSA-N
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Description

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a chlorine substituent at position 6 and a piperidin-4-ylamine group at position 3. This scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes, receptors, and viral proteases. The piperidine moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the chlorine atom contributes to electronic effects and metabolic stability .

Preparation Methods

The synthesis of 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with piperidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

Scientific Research Applications of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine Dihydrochloride

This compound dihydrochloride, with the molecular formula C9H14Cl2N4C_9H_{14}Cl_2N_4 and a molecular weight of approximately 249.14 g/mol, is a chemical compound used in scientific research. The compound consists of a pyrimidine ring with a chlorine atom at the 6-position and a piperidine group at the nitrogen site.

Kinase Inhibition

This compound dihydrochloride has potential as an inhibitor of specific kinases. Kinases are important in signaling pathways involved in diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. The compound's ability to modulate these pathways makes it a candidate for pharmacological studies.

Interaction Studies

Interaction studies have shown that this compound dihydrochloride interacts selectively with certain enzymes and receptors. These interactions are critical for understanding its mechanism of action and potential side effects. Detailed binding affinity studies are often conducted to quantify these interactions, which help optimize its structure for enhanced efficacy and reduced toxicity.

Several compounds share structural similarities with this compound dihydrochloride. A comparison highlighting its uniqueness is shown below:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-N-(piperidin-4-yl)pyrimidin-4-amineChlorine at position 2Different substitution pattern affects activity
6-Bromo-N-(piperidin-4-yl)pyrimidin-4-amineBromine instead of chlorineAltered reactivity due to larger bromine atom
6-Chloro-N-(methylpiperidin-4-yl)pyrimidin-4-amineMethyl group on piperidineChanges in pharmacokinetics and binding profile

The distinct chlorine substitution at the 6-position combined with the piperidine attachment gives this compound unique properties not found in its analogs, making it particularly interesting for therapeutic applications.

Analogs as PKB inhibitors

Mechanism of Action

The mechanism of action of 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets within the cell. One of the primary targets is protein kinase B (PKB or Akt), a key component of the PI3K signaling pathway. The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This inhibition leads to the downregulation of downstream signaling pathways involved in cell proliferation, protein translation, and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

Compound Name Substituent Key Properties/Applications Synthesis Yield Reference
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine 4-fluorophenyl High yield (96.79%); potential kinase inhibition 96.79%
6-Chloro-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine 4-methylsulfonylphenyl Lower yield (13%); increased solubility 13%
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Phenethyl Higher molecular weight (324.812 g/mol); targets methionine aminopeptidases N/A

Key Insights :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) improve reaction efficiency and bioactivity .
  • Bulky substituents (e.g., methylsulfonylphenyl) reduce synthetic yields due to steric hindrance .

Core Heterocycle Modifications

Compound Name Core Structure Biological Target Binding Affinity (ΔG, kcal/mol) Reference
6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine SARS-CoV-2 Mpro inhibitor -10.33 (LIE)
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine Pyrimidine GPR119 agonist (EC₅₀ = 0.3 nM) N/A
6-Chloro-N-(1,1,1-trifluoro-2-propan-2-yl)-2-(pyrazin-2-yl)pyrimidin-4-amine Pyrimidine Tubulin inhibitor (anticancer activity) N/A

Key Insights :

  • Pyrazolo-pyrimidine derivatives exhibit strong hydrophobic interactions with SARS-CoV-2 Mpro, enhancing inhibitory potency .
  • Trifluoromethyl groups (e.g., in GPR119 agonists) improve metabolic stability and receptor selectivity .

Functional Group Additions for Enhanced Bioactivity

Compound Name Functional Group Application Notable Feature Reference
6-Chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine Trifluoromethoxy Allosteric Bcr-Abl inhibitors Improved lipophilicity
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Allyl + aminopiperidine Pharmaceutical intermediate Versatile building block

Key Insights :

  • Trifluoromethoxy groups enhance membrane permeability and target engagement in kinase inhibition .
  • Allyl groups expand synthetic utility for derivatization in drug discovery .

Biological Activity

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms, interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H12ClN5, featuring a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine group attached at the nitrogen site. This unique structure contributes to its biological properties and reactivity.

PropertyValue
Molecular FormulaC10H12ClN5
Molecular Weight233.68 g/mol
Key Functional GroupsChlorine, Amino
Core StructurePyrimidine

Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly protein kinase B (PKB), which is crucial in various signaling pathways related to cell growth and survival. Its ability to selectively inhibit PKB suggests potential applications in treating cancers and neurodegenerative diseases such as Alzheimer’s disease.

Kinase Inhibition

The compound has shown promising results as a selective inhibitor of PKB. Binding affinity studies indicate that it interacts effectively with the ATP-binding site of the kinase, leading to significant inhibition of its activity. The selectivity for PKB over other kinases like PKA is crucial for minimizing side effects in therapeutic applications.

Case Studies

  • In Vitro Studies : In cellular assays, this compound demonstrated potent inhibition of PKB activity, with IC50 values in the low nanomolar range. These studies highlighted its effectiveness in modulating cellular signaling pathways involved in tumor growth .
  • In Vivo Efficacy : Animal models have shown that administration of this compound results in reduced tumor growth rates compared to control groups. For example, in xenograft models of human tumors, significant reductions in tumor volume were observed following treatment with this compound.

Interaction Studies

Interaction studies have revealed that this compound selectively binds to various enzymes and receptors, influencing their activity. Detailed binding affinity studies quantify these interactions, providing insights into optimizing the compound's structure for enhanced efficacy and reduced toxicity.

Comparative Analysis

Several compounds share structural similarities with this compound. The following table compares their biological activities:

Compound NameKey ActivitySelectivity for PKBReference
This compoundPKB InhibitionHigh
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePKB InhibitionModerate
CCT128930PKB InhibitionHigh

Q & A

Q. Basic: What are the recommended synthetic routes for 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine?

The compound can be synthesized via palladium-catalyzed amination of 6-chloro-substituted pyrimidines with piperidin-4-amine. Key steps include:

  • Substrate preparation : Use 6-chloro-4-nitropyrimidine or similar chloro-pyrimidine precursors as starting materials .
  • Catalytic system : Employ Pd(OAc)₂ with Xantphos as a ligand in toluene or dioxane at 80–100°C.
  • Amination : React with piperidin-4-amine in the presence of a base (e.g., Cs₂CO₃) for 12–24 hours.
  • Purification : Isolate via column chromatography (silica gel, eluent: DCM/MeOH) and confirm purity by TLC or HPLC .

Q. Basic: How is structural characterization performed for this compound?

Methodological workflow :

  • X-ray diffraction (XRD) : Resolve crystal structure to confirm intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings .
  • NMR spectroscopy : Use ¹H and ¹³C NMR (e.g., Bruker Avance III 600 MHz) in CDCl₃ or DMSO-d₆. Key signals:
    • Pyrimidine protons: δ 8.2–8.5 ppm (C5–H, C6–H).
    • Piperidine protons: δ 2.8–3.5 ppm (N–CH₂) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. Basic: What are the solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in DMSO (>10 mM) and DCM; poorly soluble in water. Adjust solvent polarity for reaction optimization .
  • Stability :
    • Store at –20°C under inert gas (N₂/Ar).
    • Degrades under prolonged light exposure; use amber vials.
    • Avoid strong acids/bases to prevent pyrimidine ring cleavage .

Q. Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Approach :

  • Core modifications : Introduce substituents at pyrimidine C2/C5 or piperidine N-position (e.g., methyl, trifluoromethyl) to assess steric/electronic effects .
  • Bioisosteric replacements : Replace piperidine with morpholine or adamantane groups to compare target binding .
  • Assay selection : Test in vitro against disease-relevant targets (e.g., kinase inhibition assays) with IC₅₀ determination. Validate via molecular docking using Schrödinger Suite .

Q. Advanced: How can computational methods optimize reaction yields for this compound?

Strategy :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify transition states and energy barriers .
  • Machine learning : Train models on existing amination data (e.g., solvent/base combinations) to predict optimal conditions .
  • Feedback loop : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions .

Q. Advanced: How to resolve contradictions in reported biological activity data?

Case study : If conflicting IC₅₀ values arise:

  • Assay validation : Cross-check using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Batch analysis : Compare purity (HPLC >95%) and stereochemical consistency (chiral HPLC) across studies .
  • Meta-analysis : Correlate activity with substituent logP/pKa values using QSAR tools like MOE .

Q. Advanced: What analytical techniques are critical for detecting degradation products?

  • LC-MS/MS : Monitor for common degradation pathways (e.g., dechlorination or piperidine ring oxidation) .
  • Solid-state NMR : Characterize amorphous vs. crystalline degradation forms .
  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; analyze by UPLC-PDA .

Q. Advanced: How to design enantioselective synthesis routes for chiral derivatives?

Methodology :

  • Chiral ligands : Use (R)-BINAP or Josiphos ligands in Pd-catalyzed asymmetric amination .
  • Kinetic resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic asymmetric transformations (DYKAT) .
  • Characterization : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

Properties

IUPAC Name

6-chloro-N-piperidin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTJPJSIICOPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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